molecular formula C10H19NO3 B13515137 tert-Butyl (((1S,2S)-2-hydroxycyclobutyl)methyl)carbamate

tert-Butyl (((1S,2S)-2-hydroxycyclobutyl)methyl)carbamate

Cat. No.: B13515137
M. Wt: 201.26 g/mol
InChI Key: IQRUXWANCYDLPP-YUMQZZPRSA-N
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Description

tert-Butyl (((1S,2S)-2-hydroxycyclobutyl)methyl)carbamate is an organic compound that features a tert-butyl group, a hydroxycyclobutyl moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((1S,2S)-2-hydroxycyclobutyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((1S,2S)-2-hydroxycyclobutyl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents, and various catalysts . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

tert-Butyl (((1S,2S)-2-hydroxycyclobutyl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (((1S,2S)-2-hydroxycyclobutyl)methyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound’s carbamate group can form covalent bonds with specific enzymes, inhibiting their activity and affecting biochemical pathways . The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-[[(1S,2S)-2-hydroxycyclobutyl]methyl]carbamate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-7-4-5-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1

InChI Key

IQRUXWANCYDLPP-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H]1O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC1O

Origin of Product

United States

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